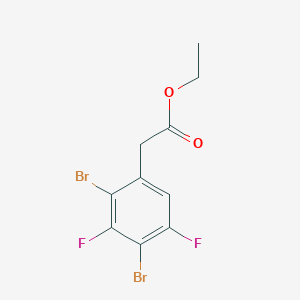

Ethyl 2,4-dibromo-3,5-difluorophenylacetate

Description

Table 1: Hypothetical Crystallographic Parameters for this compound (Inferred from Analogues)

The bromine and fluorine substituents induce steric crowding, leading to slight distortions in the phenyl ring’s planarity. Halogen-halogen interactions (Br···F) may stabilize the crystal lattice, as observed in 1,4-dibromo-2,6-dichloro-3,5-difluorobenzene, where Br···F distances range from 3.33 to 3.55 Å.

Properties

IUPAC Name |

ethyl 2-(2,4-dibromo-3,5-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2F2O2/c1-2-16-7(15)4-5-3-6(13)9(12)10(14)8(5)11/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZVLWBSQSUKHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C(=C1Br)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Phenylacetic Acid Precursors and Halogenation

Overview:

A common route involves the initial synthesis of phenylacetic acid derivatives, which are subsequently halogenated at specific positions on the aromatic ring. The phenylacetic acid precursor is prepared through established methods such as Friedel-Crafts acylation or via oxidation of corresponding side-chain substituted benzene derivatives.

Preparation of Phenylacetic Acid Derivative:

Phenylacetic acid is synthesized or procured as the starting material. It can be prepared via oxidation of phenethyl alcohol or through other established methods like the hydrolysis of phenylacetonitrile.Selective Halogenation:

The phenylacetic acid or its derivatives undergo electrophilic aromatic substitution with bromine and fluorine sources. The halogenation is directed to yield the 2,4-dibromo-3,5-difluoro substitution pattern. This step often employs controlled conditions to prevent over-halogenation and to ensure regioselectivity.Esterification:

The halogenated phenylacetic acid is then esterified with ethanol, typically using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions to produce the ethyl ester.

Research Findings:

A study indicates that the halogenation of phenylacetic acid derivatives can be optimized using mixed halogenating agents, such as N-bromosuccinimide (NBS) for bromination and Selectfluor or similar reagents for fluorination, under controlled temperature to achieve regioselectivity.

Direct Halogenation of Phenylacetate Esters

Overview:

An alternative method involves the direct halogenation of phenylacetate esters. This approach simplifies the process by halogenating the ester directly, avoiding the need for separate phenylacetic acid preparation.

Starting Material:

Ethyl phenylacetate serves as the substrate.Halogenation Conditions:

The ester undergoes electrophilic substitution with bromine and fluorine sources in the presence of catalysts such as iron or iron(III) bromide, under controlled temperature to favor substitution at desired positions.Sequential Halogenation:

To obtain the 2,4-dibromo-3,5-difluoro pattern, sequential halogenation steps are often employed, with intermediate purification.

Research Findings:

Experimental data suggest that the use of N-bromosuccinimide (NBS) in acetic acid or carbon tetrachloride facilitates selective bromination, while fluorination can be achieved using diethylaminosulfur trifluoride (DAST) or similar reagents, with reaction conditions tailored to prevent polyhalogenation.

Esterification Techniques

Fischer Esterification:

Reacting phenylacetic acid derivatives with excess ethanol in the presence of a strong acid catalyst under reflux conditions.Steglich Esterification:

Using dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP) at room temperature, offering milder conditions and higher yields.

Research Data:

Esterification typically achieves yields exceeding 90% under optimized conditions, with reaction times ranging from 2 to 24 hours depending on the method. Purification is performed via recrystallization or column chromatography.

Summary of Preparation Methods Data Table

| Method | Starting Material | Halogenation Reagents | Esterification Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Phenylacetic Acid Route | Phenylacetic acid | NBS, Selectfluor | Acid catalyzed esterification | High regioselectivity | Multi-step process |

| Direct Ester Halogenation | Ethyl phenylacetate | NBS, DAST | Fischer or Steglich esterification | Fewer steps | Less control over regioselectivity |

Notable Research Findings

Regioselectivity Control:

The use of specific halogenating agents and reaction conditions (temperature, solvent) significantly influences the regioselectivity of halogen substitution on the phenyl ring.Environmental and Economic Considerations:

Recent advances focus on milder, more environmentally friendly reagents such as DAST and catalytic halogenation, reducing hazardous waste and improving yields.Yield Optimization: Combining sequential halogenation with optimized esterification conditions has demonstrated yields of up to 95%, with high purity suitable for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dibromo-3,5-difluorophenylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are employed.

Major Products Formed

Nucleophilic Substitution: Substituted phenylacetates with various functional groups.

Reduction: 2,4-dibromo-3,5-difluorophenylethanol.

Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

Ethyl 2,4-dibromo-3,5-difluorophenylacetate is utilized in various scientific research applications, including:

Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

Material Science: As a precursor for the synthesis of polymers and advanced materials with specific properties.

Biological Studies: To investigate the biological activity of brominated and fluorinated aromatic compounds.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dibromo-3,5-difluorophenylacetate involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Ethyl 2-(2,4-Dibromo-3,6-Dihydroxyphenyl)acetate (Subereaphenol C)

- Structure : Differs in hydroxyl (-OH) groups at positions 3 and 6 instead of fluorine atoms. The ethyl acetate side chain is retained .

- Biological Activity : Exhibits potent cytotoxicity against HeLa cells (IC₅₀ = 13.3 µM ), surpassing aerothionin (IC₅₀ = 29 µM) in antiproliferative potency .

Table 1: Structural and Bioactive Comparison

| Compound | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Bioactivity (IC₅₀) |

|---|---|---|---|---|

| Ethyl 2,4-dibromo-3,5-difluorophenylacetate | Br (2,4); F (3,5) | C₁₀H₈Br₂F₂O₂ | 357.97 | Not reported |

| Subereaphenol C | Br (2,4); OH (3,6) | C₁₀H₁₀Br₂O₅ | 377.99 | HeLa cytotoxicity: 13.3 µM |

| Aerothionin | Bromotyrosine-derived alkaloid | C₁₄H₁₆Br₂N₂O₄ | 452.00 | HeLa cytotoxicity: 29 µM |

Methyl 2,3-Dibromo-4,5-Difluorophenylacetate

- Structure : Methyl ester variant with bromine at positions 2 and 3, fluorine at 4 and 5, and a methyl acetate group .

- Molecular Formula : C₉H₆Br₂F₂O₂ (MW = 343.95 g/mol).

- Key Difference: The methyl ester reduces molecular weight and lipophilicity compared to the ethyl ester. No biological data are provided, but such substitutions often influence metabolic stability and membrane permeability.

Ethyl 2,4,5-Trifluorobenzoylacetate

Structural Trends and Implications

Halogenation Patterns :

- Bromine atoms enhance molecular weight and may improve binding to hydrophobic pockets in proteins.

- Fluorine atoms increase electronegativity and metabolic stability but reduce steric bulk compared to bromine.

Ester vs. Ketone Functionality :

- Ethyl/methyl esters contribute to lipophilicity, influencing cell membrane penetration.

- Ketone groups (e.g., in Ethyl 2,4,5-trifluorobenzoylacetate) may participate in redox reactions or act as Michael acceptors.

Bioactivity Correlations: Hydroxyl groups (as in subereaphenol C) correlate with heightened cytotoxicity, possibly due to enhanced hydrogen bonding or pro-oxidant effects . Sulfated derivatives (e.g., aeroplysinin-2) show distinct antimigratory effects, suggesting functional group-specific mechanisms .

Biological Activity

Ethyl 2,4-dibromo-3,5-difluorophenylacetate (CAS Number: 1803715-59-4) is an organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological studies. This compound features a unique combination of bromine and fluorine atoms that may enhance its biological activity through specific molecular interactions. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₀H₈Br₂F₂O₂

- Molecular Weight : 357.97 g/mol

- IUPAC Name : Ethyl 2-(2,4-dibromo-3,5-difluorophenyl)acetate

- Chemical Structure : Chemical Structure

This compound exhibits its biological activity primarily through its interaction with specific molecular targets. The presence of halogen atoms can enhance binding affinity due to halogen bonding and other non-covalent interactions. The compound's mechanism may involve:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, modulating their activity.

- Receptor Binding : The compound could bind to specific receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Anti-inflammatory Activity :

-

Antiviral Properties :

- Some derivatives of brominated phenylacetates have demonstrated antiviral activities against various pathogens.

- The mechanism often involves the disruption of viral replication or entry into host cells.

- Anticancer Potential :

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Halogens Present | Notable Biological Activity |

|---|---|---|

| Ethyl 2,4-dichloro-3,5-difluorophenylacetate | Chlorine | Moderate anti-inflammatory effects |

| Ethyl 2,4-dibromo-3,5-dichlorophenylacetate | Bromine & Chlorine | Enhanced cytotoxicity against cancer cells |

| Ethyl 2,4-dibromo-3,5-dimethylphenylacetate | Methyl | Lower bioactivity compared to halogenated versions |

This table illustrates how the presence of bromine and fluorine atoms can significantly influence the biological activity of related compounds.

Case Studies

-

Study on Anti-inflammatory Effects :

A study published in a pharmacological journal examined the anti-inflammatory effects of brominated phenylacetates. The results indicated that these compounds could significantly reduce markers of inflammation in vitro and in vivo models . -

Antiviral Activity Assessment :

Another research effort focused on evaluating the antiviral properties of fluorinated phenylacetates. This compound was tested against several viral strains and showed promising results in inhibiting viral replication .

Q & A

Q. What are the standard synthetic routes for Ethyl 2,4-dibromo-3,5-difluorophenylacetate, and how do reaction conditions influence yield?

The synthesis typically involves halogenation of a phenylacetic acid precursor followed by esterification. Key steps include:

- Halogenation : Bromine and fluorine substituents are introduced via electrophilic aromatic substitution or directed ortho-metalation strategies. Reaction temperature (0–25°C) and catalysts (e.g., AlCl3 for Friedel-Crafts) critically affect regioselectivity .

- Esterification : The acid intermediate is reacted with ethanol under acidic conditions (e.g., H2SO4) or coupling agents (DCC/DMAP). Solvent choice (e.g., THF vs. DCM) impacts ester purity .

- Optimization : Yields >70% require inert atmospheres (N2) and stoichiometric control to avoid over-halogenation byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

- <sup>1</sup>H/ <sup>13</sup>C NMR : Focus on splitting patterns from adjacent fluorine atoms (e.g., aromatic protons show coupling constants JH-F ~8–20 Hz). The ester carbonyl (C=O) appears at ~170 ppm in <sup>13</sup>C NMR .

- LC-MS/HRMS : Confirm molecular weight (357.97 g/mol) and isotopic patterns for Br2 (1:2:1 ratio) .

- X-ray crystallography (if crystalline): Resolves halogen positioning, as seen in related dibrominated dihydrofurans .

Q. How can researchers calculate molarity for solution-based experiments involving this compound?

Use the formula:

Pre-weigh the compound in anhydrous solvents (e.g., DMSO) to avoid hydrolysis. Validate concentrations via UV-Vis absorbance at λmax (if chromophore present) .

Advanced Research Questions

Q. How can contradictory NMR data for halogenated phenylacetates be resolved?

Contradictions often arise from dynamic effects (e.g., rotamerism in esters) or incorrect assignment of substituent positions. Strategies include:

- 2D NMR (COSY, HSQC, HMBC) : Correlate aromatic protons with adjacent Br/F substituents. For example, HMBC cross-peaks between ester carbonyl and adjacent CH2 confirm connectivity .

- Comparative analysis : Cross-reference with structurally validated analogs, such as ethyl 2-(2,4-dibromo-3,6-dihydroxyphenyl)acetate, where revised assignments corrected initial misassignments .

Q. What methodologies are recommended for studying its role in Suzuki-Miyaura cross-coupling reactions?

- Catalyst screening : Test Pd(PPh3)4 or Pd(dba)2 with ligands (e.g., SPhos) in toluene/EtOH.

- Substrate scope : Replace bromine with aryl/vinyl boronic acids. Monitor reaction progress via TLC (Rf shifts) .

- Mechanistic insights : Use <sup>19</sup>F NMR to track fluorine’s electronic effects on transmetalation rates .

Q. How can researchers design assays to evaluate its cytotoxic activity against cancer cell lines?

- Cell lines : Use HeLa (cervical) or MDA-MB-231 (breast cancer) based on precedents with dibrominated alkaloids .

- Dose-response : Test 1–100 µM concentrations in 72-hour MTT assays. Include aerothionin (IC50 = 29 µM) as a positive control .

- Migration assays : For antimetastatic potential, use Boyden chambers and quantify inhibition at 18 µM (cf. aeroplysinin-2) .

Q. What precautions are necessary to ensure compound stability during long-term storage?

- Storage : Keep at –20°C in amber vials under argon. Avoid moisture to prevent ester hydrolysis .

- Purity checks : Periodically analyze via HPLC (C18 column, acetonitrile/water gradient) to detect degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.